3,5-Dimethoxypyridazine 3,5-Dimethoxypyridazine
Brand Name: Vulcanchem
CAS No.: 2096-20-0
VCID: VC21301428
InChI: InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3
SMILES: COC1=CC(=NN=C1)OC
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

3,5-Dimethoxypyridazine

CAS No.: 2096-20-0

Cat. No.: VC21301428

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxypyridazine - 2096-20-0

Specification

CAS No. 2096-20-0
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 3,5-dimethoxypyridazine
Standard InChI InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3
Standard InChI Key JTMOTKXYVAQITD-UHFFFAOYSA-N
SMILES COC1=CC(=NN=C1)OC
Canonical SMILES COC1=CC(=NN=C1)OC

Introduction

Structural Distinction Between Pyridazines and Pyridines

Basic Structural Comparison

The fundamental difference between the compound requested (3,5-dimethoxypyridazine) and those found in the search results can be illustrated through their basic structures:

FeaturePyridazinePyridine
Number of nitrogen atomsTwo (adjacent)One
Position of nitrogen atomsPositions 1 and 2Position 1
Electron distributionMore electron-deficientLess electron-deficient
Ring stabilityGenerally less stable than pyridineMore stable
BasicityTypically less basic than pyridineMore basic

It is important to emphasize that 3,5-dimethoxypyridazine would have methoxy (-OCH₃) groups at positions 3 and 5 of the pyridazine ring, whereas the compounds found in the search results are primarily pyridine derivatives with different substitution patterns.

PropertyValueSource
Molecular FormulaC₇H₉N
Molecular Weight107.1531
IUPAC Standard InChIInChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3
CAS Registry Number591-22-0
Alternative Names3,5-Lutidine, 3,5-Dimethylpyridine

Unlike the requested 3,5-dimethoxypyridazine, 3,5-dimethylpyridine has methyl (-CH₃) rather than methoxy (-OCH₃) substituents, and these are attached to a pyridine rather than a pyridazine ring.

Synthesis Methods

One search result describes a specific method for synthesizing 15N-labeled 3,5-dimethylpyridine:

"In a three‐necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, 150 ml of deionized water were poured, followed by 4.4 ml of concentrated H₂SO₄, 15 g (39.7 mmol) of methylene blue, and 2 g (36.7 mmol) of 15NH₄Cl."

This synthesis represents a two-step process starting from methacrolein, propenyl ether, and 15N-labelled NH₄Cl as the nitrogen source. This synthetic approach might provide insights for those interested in synthesizing related heterocyclic compounds, though it would need significant modification for creating pyridazine derivatives.

2,6-Dimethoxy-3,5-pyridinediamine HCl

Another compound documented in the search results is 2,6-dimethoxy-3,5-pyridinediamine HCl, which shares some structural similarities with the requested compound in that it contains methoxy groups, but on a pyridine ring rather than a pyridazine ring.

Toxicological Properties

The search results contain substantial toxicological data for this compound:

Study TypeKey FindingsSource
Acute Oral ToxicityLD₅₀ rat female: 212.5 mg/kg bw
LD₅₀ rat male: 187.5 mg/kg bw
LD₅₀ mouse female: 212.5 mg/kg bw
Skin SensitizationPositive in Local Lymph Node Assay
EC₃ values: 1.25% (DMSO) and 6.88% (aqua/acetone/olive oil)
MutagenicityDid not induce gene mutations in bacterial tests
Mixed results in micronucleus tests

These toxicological findings highlight the importance of comprehensive safety testing for heterocyclic compounds containing methoxy substituents, which might be relevant for understanding potential hazards associated with related compounds like 3,5-dimethoxypyridazine.

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